molecular formula C13H18Cl2N2O B6609417 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride CAS No. 449761-03-9

2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride

Cat. No. B6609417
CAS RN: 449761-03-9
M. Wt: 289.20 g/mol
InChI Key: FZIZKGARVLNHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride, also known as 2-Chloro-N-phenylacetamide hydrochloride or 2-CNPAH, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless crystalline solid with a melting point of 153–155 °C. It is soluble in water, methanol, ethanol, and acetone. 2-CNPAH is a versatile chemical reagent with a variety of applications in the synthesis of organic compounds.

Mechanism of Action

2-CNPAH acts as an anion-exchange reagent in the synthesis of organic compounds. It is used to convert anions such as carboxylates, sulfonates, and phosphates into their corresponding neutral organic compounds. It is also used to convert alcohols, amines, and thiols into their corresponding carboxylates, sulfonates, and phosphates.
Biochemical and Physiological Effects
2-CNPAH has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have some antibacterial activity. In addition, it has been shown to have some antifungal activity.

Advantages and Limitations for Lab Experiments

2-CNPAH is a useful reagent in the synthesis of organic compounds. It is easy to use and is relatively inexpensive. It is also stable in aqueous solutions and has a wide range of solubilities. However, it is not suitable for use in reactions that require high temperatures or strong acids or bases.

Future Directions

The use of 2-CNPAH in the synthesis of pharmaceuticals and agrochemicals is expected to increase in the future. In addition, further research is needed to explore its potential as an antibacterial and antifungal agent. Other potential applications of 2-CNPAH include its use in the synthesis of peptides, peptidomimetics, peptidyl derivatives, and heterocyclic compounds. Finally, further research is needed to explore its potential as a catalyst in organic reactions.

Synthesis Methods

2-CNPAH is synthesized by the reaction of 2-chloroacetamide and piperidine in the presence of a base. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 70–80 °C. The reaction is complete in about 20 minutes and yields a colorless solid.

Scientific Research Applications

2-CNPAH is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, peptidomimetics, and peptidyl derivatives. It is also used in the synthesis of heterocyclic compounds, such as pyrazines, pyridines, and quinolines. In addition, it is used in the synthesis of various natural products, such as alkaloids, terpenoids, and steroids.

properties

IUPAC Name

2-chloro-N-(2-piperidin-1-ylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-10-13(17)15-11-6-2-3-7-12(11)16-8-4-1-5-9-16;/h2-3,6-7H,1,4-5,8-10H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIZKGARVLNHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.